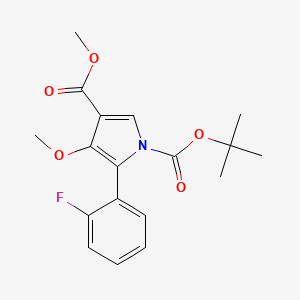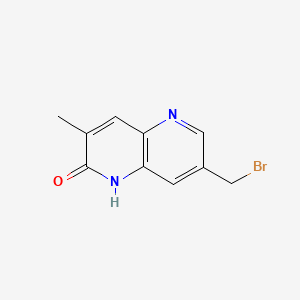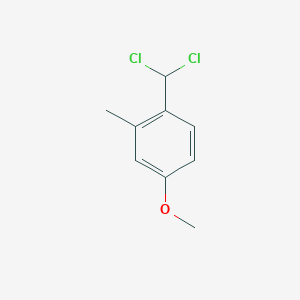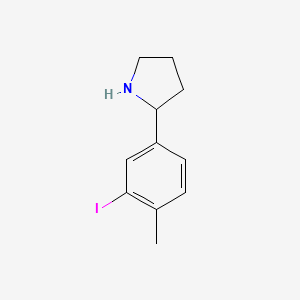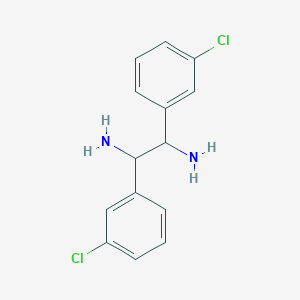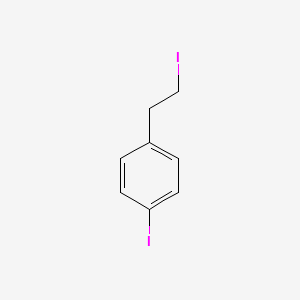
1-Iodo-4-(2-iodoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-(2-iodoethyl)benzene is a halogenated aromatic compound with the molecular formula C8H8I2 It is characterized by the presence of two iodine atoms attached to a benzene ring, one at the para position and the other on an ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(2-iodoethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 4-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and ensuring the safe handling of iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-(2-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl side chain can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution: Products include 4-(2-substituted ethyl)benzene derivatives.
Oxidation: Products include 4-(2-iodoethyl)benzoic acid or 4-(2-iodoethyl)benzaldehyde.
Reduction: Products include ethylbenzene or 4-ethylbenzene.
Scientific Research Applications
1-Iodo-4-(2-iodoethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which has isotopes suitable for tracing.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodo-4-(2-iodoethyl)benzene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The ethyl side chain provides flexibility, allowing the compound to fit into different molecular environments. The pathways involved include nucleophilic substitution and oxidative addition, which are common in halogenated aromatic compounds.
Comparison with Similar Compounds
1-Iodo-4-(2-iodoethyl)benzene can be compared with other halogenated aromatic compounds such as:
- 1-Bromo-4-(2-bromoethyl)benzene
- 1-Chloro-4-(2-chloroethyl)benzene
- 1-Fluoro-4-(2-fluoroethyl)benzene
Uniqueness:
- Iodine’s Size and Polarizability: Iodine is larger and more polarizable than other halogens, which affects the compound’s reactivity and interactions.
- Radiolabeling Potential: The presence of iodine allows for the use of radioactive isotopes, making it valuable in medical and biological research.
These unique properties make this compound a compound of significant interest in various scientific and industrial applications.
Properties
Molecular Formula |
C8H8I2 |
|---|---|
Molecular Weight |
357.96 g/mol |
IUPAC Name |
1-iodo-4-(2-iodoethyl)benzene |
InChI |
InChI=1S/C8H8I2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 |
InChI Key |
ZMUHBNLSFWXLCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




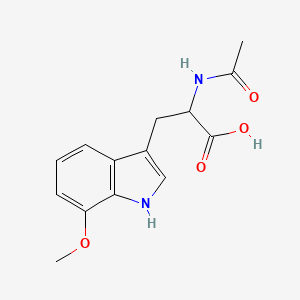
![Methyl (S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide](/img/structure/B13690349.png)
